![molecular formula C12H16BrN3 B581694 5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1263281-65-7](/img/structure/B581694.png)
5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula C12H16BrN3. It has an average mass of 282.180 Da and a monoisotopic mass of 281.052765 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrN3/c1-6(2)14-7(3)12-8-4-5-9(11)13-10(8)14/h4-6H,1-3H3 . This indicates the presence of an imidazo[4,5-b]pyridine core structure with bromo, isopentyl, and methyl substituents.Scientific Research Applications
Antimicrobial Applications
Imidazo[4,5-b]pyridine derivatives have been studied for their antimicrobial properties. The structural pattern of these molecules has piqued the interest of researchers in developing new compounds with potential therapeutic applications. The specific compound “5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine” could be explored for its efficacy against various bacterial and fungal pathogens .
Cancer Research: Angiogenesis Inhibition
Excessive angiogenesis is a hallmark of cancer progression. Imidazo[4,5-b]pyridine derivatives have been noted for their potential in inhibiting angiogenesis, which is crucial for tumor growth. Research into the specific effects of “5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine” on angiogenesis could provide insights into its applicability in cancer therapeutics .
Synthetic Chemistry: Precursor for Further Compounds
The synthesis of imidazo[4,5-b]pyridine derivatives involves various chemical reactions that can lead to a wide range of compounds with diverse properties. “5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine” may serve as a precursor in the synthesis of other complex molecules for further pharmacological study .
Pharmacological Potential
The pharmacological potential of imidazo[4,5-b]pyridine derivatives spans across various therapeutic areas due to their heterocyclic nature. Investigating “5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine” within this context could uncover new pharmacological activities .
Chemical Rearrangement Studies
Studies on the chemical rearrangement of imidazo[4,5-b]pyridine cores under specific conditions can lead to new discoveries in chemical transformations. Research into how “5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine” behaves under various conditions could contribute to this field .
Safety and Hazards
Future Directions
Imidazo[4,5-b]pyridines have shown potential in various therapeutic areas due to their ability to modulate several biological pathways. They have been studied for their potential as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs . Therefore, 5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine, as a member of the imidazo[4,5-b]pyridine family, may also hold potential for future research in these areas.
properties
IUPAC Name |
5-bromo-2-methyl-3-(3-methylbutyl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3/c1-8(2)6-7-16-9(3)14-10-4-5-11(13)15-12(10)16/h4-5,8H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRIOZXWYHKJTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCC(C)C)N=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677282 |
Source
|
Record name | 5-Bromo-2-methyl-3-(3-methylbutyl)-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine | |
CAS RN |
1263281-65-7 |
Source
|
Record name | 5-Bromo-2-methyl-3-(3-methylbutyl)-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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